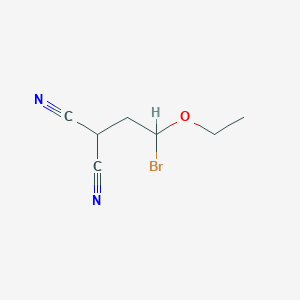
(2-Bromo-2-ethoxyethyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-2-ethoxyethyl)propanedinitrile: is a chemical compound with the molecular formula C6H8BrNO2. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-2-ethoxyethyl)propanedinitrile typically involves the reaction of ethyl bromoacetate with malononitrile in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the bromoacetate, followed by the addition of the malononitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Bromo-2-ethoxyethyl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium cyanide would yield a nitrile derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-Bromo-2-ethoxyethyl)propanedinitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs.
Industry: Industrially, it is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (2-Bromo-2-ethoxyethyl)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can act as a leaving group, facilitating various chemical reactions. The ethoxy and nitrile groups contribute to its reactivity and ability to form stable intermediates.
Vergleich Mit ähnlichen Verbindungen
- (2-Bromoethyl)propanedinitrile
- (2-Ethoxyethyl)propanedinitrile
- (2-Bromo-2-methoxyethyl)propanedinitrile
Comparison: (2-Bromo-2-ethoxyethyl)propanedinitrile is unique due to the presence of both the bromo and ethoxy groups, which enhance its reactivity and versatility in chemical synthesis. Compared to (2-Bromoethyl)propanedinitrile, it has an additional ethoxy group, which can influence its solubility and reactivity. Similarly, compared to (2-Ethoxyethyl)propanedinitrile, the presence of the bromine atom provides additional sites for chemical modification.
Eigenschaften
CAS-Nummer |
191531-13-2 |
|---|---|
Molekularformel |
C7H9BrN2O |
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
2-(2-bromo-2-ethoxyethyl)propanedinitrile |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-7(8)3-6(4-9)5-10/h6-7H,2-3H2,1H3 |
InChI-Schlüssel |
JAGIHWLUZHYUSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(C#N)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
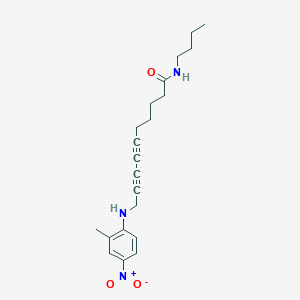
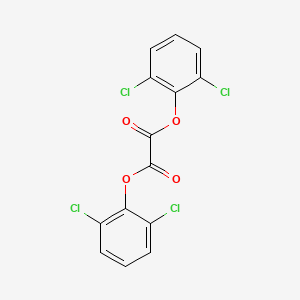
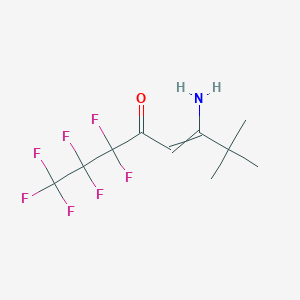

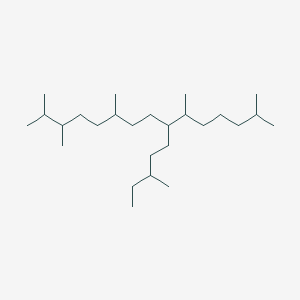
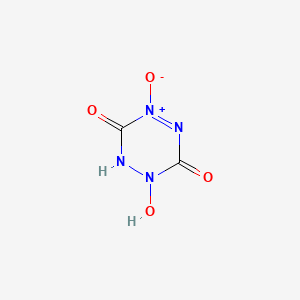
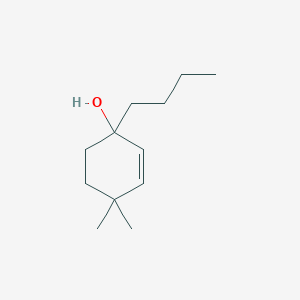
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
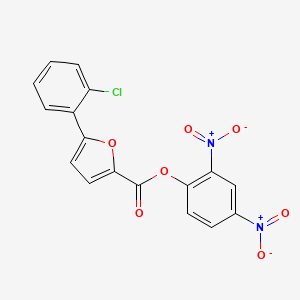
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)
